

5-Iodo-1-methyl-1H-tetrazole molecular structure and weight

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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-tetrazole

Cat. No.: B1283182

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An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-tetrazole

This guide provides a detailed overview of the molecular structure, weight, and associated chemical data for **5-Iodo-1-methyl-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

5-Iodo-1-methyl-1H-tetrazole is a substituted heterocyclic compound. The core structure consists of a five-membered tetrazole ring, which is notable for its high nitrogen content and its role as a bioisostere for carboxylic acids in medicinal chemistry.^{[1][2]} The presence of an iodine atom makes it a useful building block for introducing iodine into a molecular structure or for further functionalization via cross-coupling reactions.

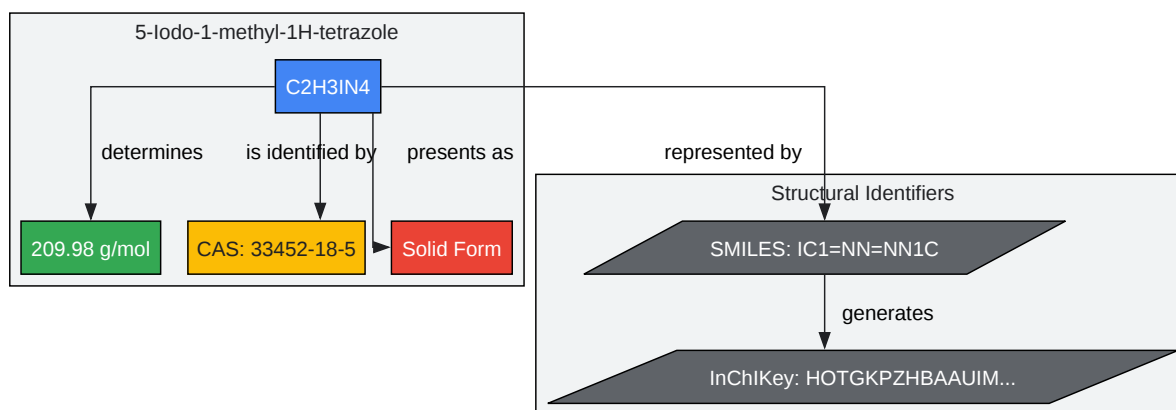
Molecular Structure and Weight

The chemical structure consists of a methyl group at the N1 position of the tetrazole ring and an iodine atom at the C5 position.

- Molecular Formula: C₂H₃IN₄^{[3][4]}
- Molecular Weight: 209.98 g/mol ^{[3][4]}
- SMILES String: IC1=NN=NN1C^[3]

- InChI Key: HOTGKPZHBAAUIM-UHFFFAOYSA-N^[3]

The relationship between the key identifiers and properties of the compound is visualized below.



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Caption: Key properties and identifiers of **5-Iodo-1-methyl-1H-tetrazole**.

Quantitative Data Summary

The following tables summarize the key quantitative and identifying information for **5-Iodo-1-methyl-1H-tetrazole**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	33452-18-5	[3][5]
Empirical Formula	C2H3IN4	[3]
InChI	1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3	[3]
InChI Key	HOTGKPZHBAAUIM-UHFFFAOYSA-N	[3]
SMILES	IC1=NN=NN1C	[3]
MDL Number	MFCD12827507	[3]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	209.98 g/mol	[3][4]
Physical Form	Solid	[3]
LogP	0.35	[5]
Rotatable Bonds	0	[5]

Experimental Protocols: Synthesis

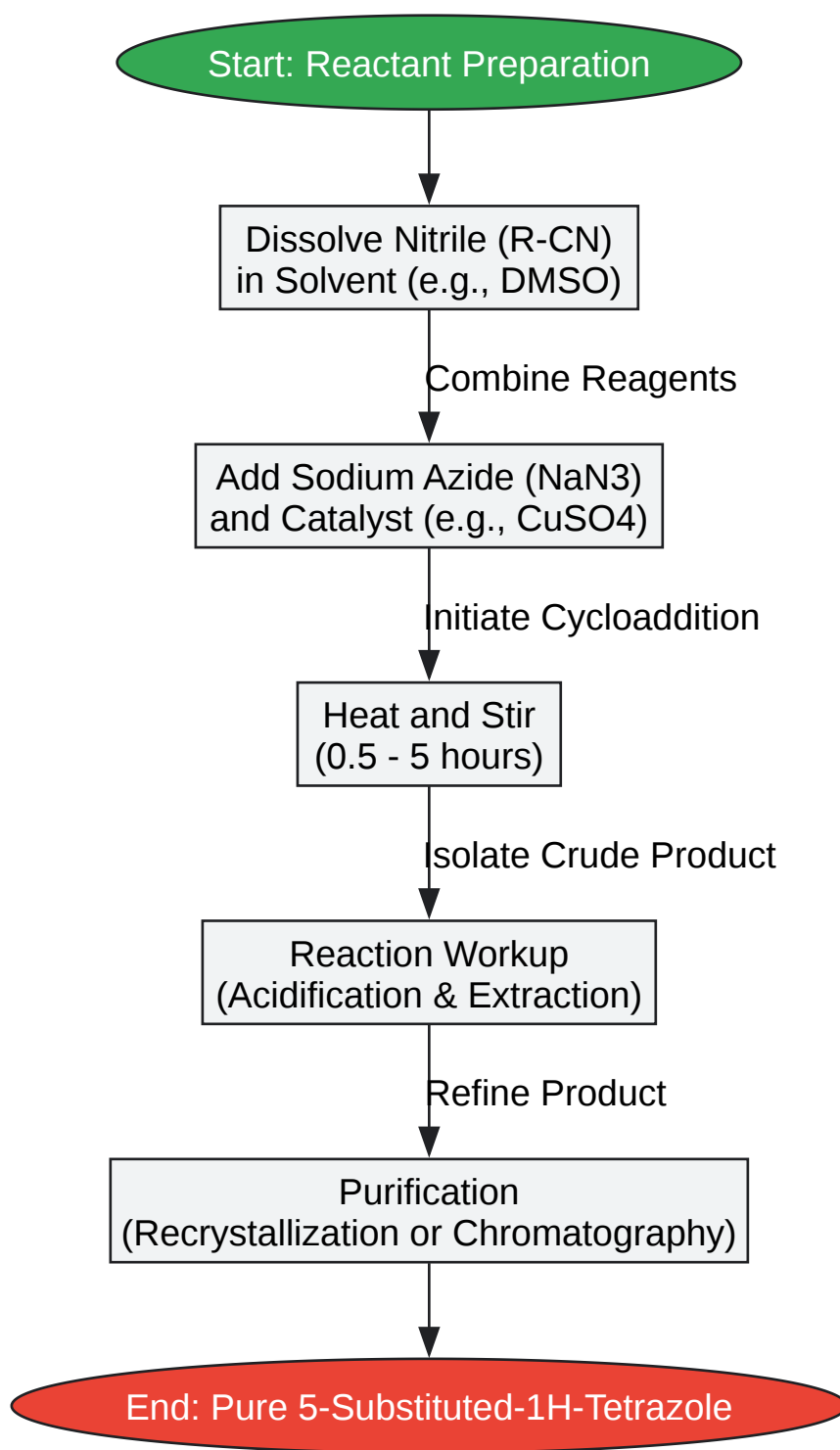
The synthesis of 5-substituted-1H-tetrazoles, such as **5-Iodo-1-methyl-1H-tetrazole**, is typically achieved through a [3+2] cycloaddition reaction.[1] This method involves reacting a nitrile with an azide source.[1][6] Various catalysts, including zinc salts and copper sulfates, can be employed to facilitate this reaction under mild conditions.[1][6]

General Protocol for [3+2] Cycloaddition Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a generalized procedure based on common methods for synthesizing the 5-substituted-1H-tetrazole core.

- **Reactant Preparation:** In a reaction vessel, dissolve the starting nitrile (R-CN) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).^[1]
- **Addition of Azide and Catalyst:** Add sodium azide (NaN₃) to the mixture.^{[1][6]} Subsequently, introduce a catalytic amount of a metal salt (e.g., CuSO₄·5H₂O or a Zn(II) salt).^{[1][6]}
- **Reaction:** Heat the mixture to the appropriate temperature and allow it to stir for a period ranging from 30 minutes to 5 hours, monitoring the reaction progress via a suitable analytical method like TLC or LC-MS.^[1]
- **Workup:** After the reaction is complete, cool the mixture and perform an aqueous workup. This typically involves acidifying the solution to protonate the tetrazole, followed by extraction with an organic solvent (e.g., ethyl acetate).^[2]
- **Purification:** The crude product is then purified, commonly by recrystallization or column chromatography on silica gel, to yield the final 5-substituted-1H-tetrazole.^[2]

The following diagram illustrates the generalized workflow for this synthetic approach.



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Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

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